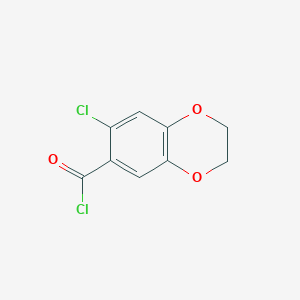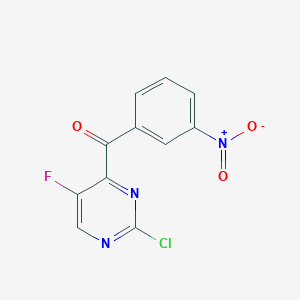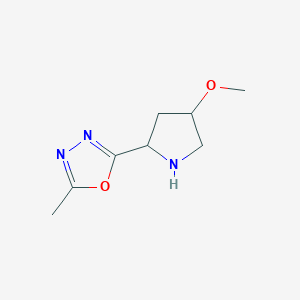
2-(4-Methoxypyrrolidin-2-yl)-5-methyl-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-メトキシピロリジン-2-イル)-5-メチル-1,3,4-オキサジアゾールは、メトキシ基で置換されたピロリジン環と1,3,4-オキサジアゾール環を特徴とする有機化合物です。
準備方法
合成経路と反応条件
2-(4-メトキシピロリジン-2-イル)-5-メチル-1,3,4-オキサジアゾールの合成は、通常、ピロリジン環の形成に続いてオキサジアゾール部分の導入を伴います。一般的な方法の1つは、適切な前駆体を制御された条件下で環化することです。 例えば、メトキシ置換ピロリジン誘導体と適切なニトリルオキシドの反応は、目的のオキサジアゾール環をもたらす可能性があります .
工業生産方法
この化合物の工業生産方法は、高い効率と収率を確保するために連続フロープロセスを含む場合があります。 これらの方法は、しばしば、反応パラメータを正確に制御するためにマイクロリアクター技術を利用し、より持続可能でスケーラブルな生産プロセスをもたらします .
化学反応の分析
反応の種類
2-(4-メトキシピロリジン-2-イル)-5-メチル-1,3,4-オキサジアゾールは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: メトキシ基は、対応するアルデヒドまたは酸を形成するように酸化される可能性があります。
還元: オキサジアゾール環は、特定の条件下で還元されて、さまざまな複素環式化合物を生成する可能性があります。
置換: この化合物は、特にメトキシ基またはオキサジアゾール環で求核置換反応に参加する可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(過マンガン酸カリウムなど)、還元剤(水素化リチウムアルミニウムなど)、求核剤(アミンなど)が含まれます。 反応条件は、通常、制御された温度とジクロロメタンやエタノールなどの溶媒を伴います .
主要な製品
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、メトキシ基の酸化は、メトキシ置換アルデヒドをもたらす可能性があり、一方、オキサジアゾール環の還元は、さまざまな還元された複素環を生成する可能性があります .
科学研究への応用
2-(4-メトキシピロリジン-2-イル)-5-メチル-1,3,4-オキサジアゾールは、いくつかの科学研究への応用を持っています。
科学的研究の応用
2-(4-Methoxypyrrolidin-2-yl)-5-methyl-1,3,4-oxadiazole has several scientific research applications:
作用機序
2-(4-メトキシピロリジン-2-イル)-5-メチル-1,3,4-オキサジアゾールが効果を発揮するメカニズムは、特定の分子標的との相互作用を含みます。例えば、それは、特定の酵素の活性部位に結合することによって、その活性を阻害する酵素阻害剤として作用する可能性があります。 この化合物は、さまざまな生物学的プロセスに関与するシグナル伝達経路を調節する細胞受容体とも相互作用する可能性があります .
類似化合物との比較
類似化合物
ピロリジン誘導体: ピロリジン-2-オンやピロリジン-2,5-ジオンなどの化合物は、2-(4-メトキシピロリジン-2-イル)-5-メチル-1,3,4-オキサジアゾールと構造的類似性があります.
オキサジアゾール誘導体: 2,5-ジメチル-1,3,4-オキサジアゾールや2-フェニル-1,3,4-オキサジアゾールなどの化合物は、構造的に関連しています.
独自性
2-(4-メトキシピロリジン-2-イル)-5-メチル-1,3,4-オキサジアゾールは、メトキシ置換ピロリジン環とオキサジアゾール環の両方が存在するため、独特です。 この組み合わせは、さまざまな用途に適した貴重な化合物にする、独特の化学的および生物学的特性を与えます .
特性
分子式 |
C8H13N3O2 |
|---|---|
分子量 |
183.21 g/mol |
IUPAC名 |
2-(4-methoxypyrrolidin-2-yl)-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H13N3O2/c1-5-10-11-8(13-5)7-3-6(12-2)4-9-7/h6-7,9H,3-4H2,1-2H3 |
InChIキー |
WDJBINOWWIXZQF-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(O1)C2CC(CN2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


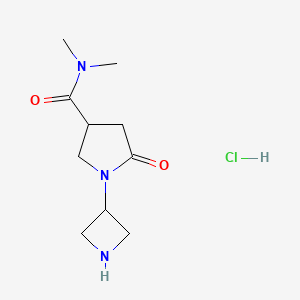
![(2E)-2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B11716602.png)
![6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine](/img/structure/B11716609.png)
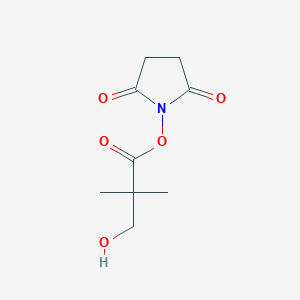
![Thiazolo[4,5-d]pyrimidin-7(6h)-one](/img/structure/B11716616.png)
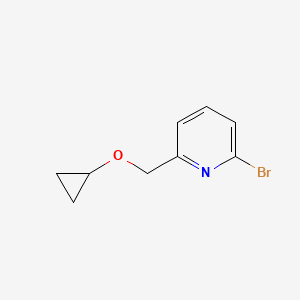



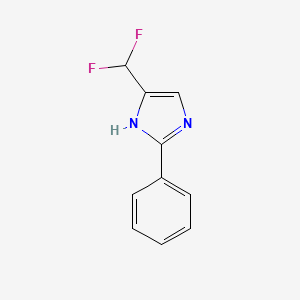
![(2Z)-2-[(2-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11716634.png)
![1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B11716641.png)
